molecular formula C21H24ClN3O4 B14959354 4-(acetylamino)-N-[2-(butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide

4-(acetylamino)-N-[2-(butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide

Cat. No.: B14959354
M. Wt: 417.9 g/mol
InChI Key: RWFMURGRHOEHDO-UHFFFAOYSA-N
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Description

N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves multiple steps, typically starting with the preparation of the core benzamide structure. The synthetic route may include:

    Formation of the benzamide core: This step involves the reaction of an appropriate amine with a benzoyl chloride derivative under controlled conditions.

    Introduction of the butylcarbamoyl group: This is achieved through the reaction of the benzamide core with butyl isocyanate.

    Chlorination and acetylation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and acetyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.

Comparison with Similar Compounds

N-[2-(BUTYLCARBAMOYL)PHENYL]-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C21H24ClN3O4

Molecular Weight

417.9 g/mol

IUPAC Name

4-acetamido-N-[2-(butylcarbamoyl)phenyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C21H24ClN3O4/c1-4-5-10-23-20(27)14-8-6-7-9-17(14)25-21(28)15-11-16(22)18(24-13(2)26)12-19(15)29-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,27)(H,24,26)(H,25,28)

InChI Key

RWFMURGRHOEHDO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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